molecular formula C12H16N4O B5474569 2-(4,6-dimethylpyrimidin-2-yl)-5-(propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one

2-(4,6-dimethylpyrimidin-2-yl)-5-(propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B5474569
M. Wt: 232.28 g/mol
InChI Key: ZBTXRFSNWFAWHO-UHFFFAOYSA-N
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Description

The compound 2-(4,6-dimethylpyrimidin-2-yl)-5-(propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one features a pyrazol-3-one core substituted at position 2 with a 4,6-dimethylpyrimidinyl group and at position 5 with an isopropyl (propan-2-yl) group. Its molecular formula is C₁₂H₁₆N₄O (molecular weight: ~232.28 g/mol), derived by replacing the methyl group in the structurally similar compound 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (C₁₀H₁₂N₄O; MW: 204.23 g/mol) with a bulkier isopropyl substituent .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-propan-2-yl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-7(2)10-6-11(17)16(15-10)12-13-8(3)5-9(4)14-12/h5,7H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTXRFSNWFAWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)CC(=N2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-5-(propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4,6-dimethylpyrimidine-2-carbaldehyde with isopropyl hydrazine, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethylpyrimidin-2-yl)-5-(propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazolone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-(4,6-dimethylpyrimidin-2-yl)-5-(propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-5-(propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below compares key attributes of the target compound with three analogs:

Compound Name Molecular Formula MW (g/mol) Substituent (Position 5) Additional Substituents Key Properties/Findings
Target Compound C₁₂H₁₆N₄O ~232.28 Propan-2-yl None Hypothetical: Increased hydrophobicity vs. methyl; potential steric hindrance
2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one C₁₀H₁₂N₄O 204.23 Methyl None Lower steric bulk; IR carbonyl stretch at ~1700 cm⁻¹ (similar to )
2-(4,6-Dimethylpyrimidin-2-yl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one C₁₁H₁₁F₃N₄O 284.23 Trifluoromethyl None Strong electron-withdrawing effect; potential higher thermal stability
2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-4-(4-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one C₁₈H₂₀N₄O 308.38 Methyl 4-Methylbenzyl (Position 4) Enhanced aromatic interactions; higher molecular weight
Key Observations:
  • The trifluoromethyl analog () introduces strong electron-withdrawing effects, which may polarize the pyrazol-3-one ring, altering reactivity .
  • Thermal Properties : While direct melting point data for the target compound is unavailable, reports a melting point of 170°C for a nitro-substituted analog, suggesting substituent polarity significantly impacts thermal stability .
  • Spectroscopic Features : The carbonyl stretch in IR (e.g., ~1702 cm⁻¹ in ) is sensitive to substituents; electron-withdrawing groups like trifluoromethyl may shift this absorption .

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